molecular formula C7H10O2 B13024210 cis-2-Cyclopropylcyclopropanecarboxylicacid

cis-2-Cyclopropylcyclopropanecarboxylicacid

Cat. No.: B13024210
M. Wt: 126.15 g/mol
InChI Key: MZCSKKFXNXGUGR-PHDIDXHHSA-N
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Description

cis-2-Cyclopropylcyclopropanecarboxylicacid: is an organic compound characterized by the presence of two cyclopropane rings and a carboxylic acid group. This compound is a member of the cycloalkane family, which is known for its unique structural properties and reactivity due to the strained nature of the cyclopropane rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Cyclopropylcyclopropanecarboxylicacid typically involves the formation of cyclopropane rings through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-2-Cyclopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of cis-2-Cyclopropylcyclopropanecarboxylicacid involves its interaction with molecular targets and pathways. The strained cyclopropane rings make the compound highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,2R)-2-cyclopropylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1

InChI Key

MZCSKKFXNXGUGR-PHDIDXHHSA-N

Isomeric SMILES

C1CC1[C@H]2C[C@H]2C(=O)O

Canonical SMILES

C1CC1C2CC2C(=O)O

Origin of Product

United States

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